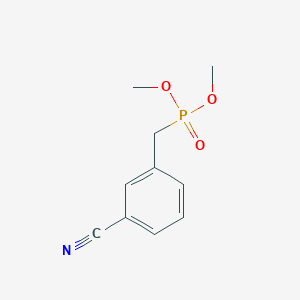
Dimethyl (3-cyanobenzyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (3-cyanobenzyl)phosphonate is a chemical compound with the CAS Number: 287720-52-9 . It has a molecular weight of 225.18 and its IUPAC name is dimethyl 3-cyanobenzylphosphonate . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for Dimethyl (3-cyanobenzyl)phosphonate is1S/C10H12NO3P/c1-13-15(12,14-2)8-10-5-3-4-9(6-10)7-11/h3-6H,8H2,1-2H3 . This code represents the molecular structure of the compound. Chemical Reactions Analysis
While specific chemical reactions involving Dimethyl (3-cyanobenzyl)phosphonate are not detailed in the search results, phosphonates in general can undergo a variety of reactions. For example, a copper-catalyzed reaction of phosphorus nucleophiles with diaryliodonium salts at room temperature can result in a P-C bond formation .Physical And Chemical Properties Analysis
Dimethyl (3-cyanobenzyl)phosphonate is a solid at room temperature . It is stored in a sealed, dry environment .Aplicaciones Científicas De Investigación
Synthesis of Structural Units for Antithrombotic Agents
Research has demonstrated the utility of dimethyl phosphonate derivatives in the synthesis of antithrombotic agents. For instance, the acid hydrolysis of O, O-dimethyl 1-(diphenylmethylamino)benzylphosphonate intermediates, formed from the addition of dimethyl phosphite to benzylidenediphenylmethylamines, generates 1-aminobenzylphosphonic acids in good yield, which are used as structural units in antithrombotic tripeptides (Green et al., 1994).
Photo-Arbuzov Rearrangement Studies
Another study focused on the direct ultraviolet irradiation of dimethyl benzyl phosphite, leading predominantly to the photo-Arbuzov product, dimethyl benzylphosphonate. This research highlights the reaction mechanisms and product yields under different conditions, contributing to the understanding of photochemical reactions in organic synthesis (Ganapathy et al., 1999).
Preparation and Study of Dimethyl α-Hydroxyphosphonates
The preparation of dimethyl α-hydroxyphosphonates through the alumina-catalyzed reaction of dimethyl phosphite with various aldehydes has been detailed, including the chemical shift non-equivalence of their diastereotopic methyl ester groups. This synthesis procedure confirms the general utility of dimethyl phosphonate derivatives in organic synthesis (Hudson et al., 2008).
Regioselective Synthesis of Dimethyl Phthalide-3-phosphonates
Dimethyl phthalide-3-phosphonates with various substituents on the benzene ring have been synthesized in a regioselective manner. This synthesis underscores the versatility of dimethyl phosphonate derivatives in creating complex organic molecules with specific functional groups (Watanabe et al., 1993).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing with plenty of soap and water if it comes into contact with skin, and seeking medical advice if exposed or concerned .
Direcciones Futuras
While specific future directions for Dimethyl (3-cyanobenzyl)phosphonate are not mentioned in the search results, phosphonates in general have a wide range of applications in agricultural, medicinal, technical, and synthetic chemistry . The development of more environmentally friendly and economically competitive processes for the synthesis of phosphorus-bearing compounds is a current area of focus .
Propiedades
IUPAC Name |
3-(dimethoxyphosphorylmethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12NO3P/c1-13-15(12,14-2)8-10-5-3-4-9(6-10)7-11/h3-6H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJONTDJAWIVSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC1=CC(=CC=C1)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl (3-cyanobenzyl)phosphonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2921269.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]-3-fluorobenzamide hydrochloride](/img/structure/B2921271.png)
![Ethyl 4-[(6,7-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2921274.png)
![8-chloro-2-(2,5-dimethylfuran-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2921275.png)
![(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2921280.png)
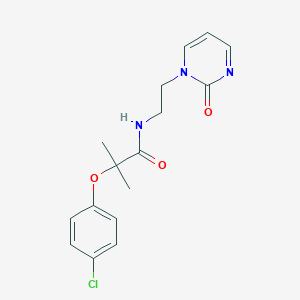
![4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbonitrile hydrochloride](/img/structure/B2921282.png)
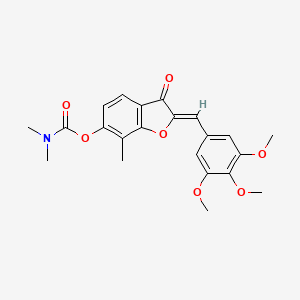
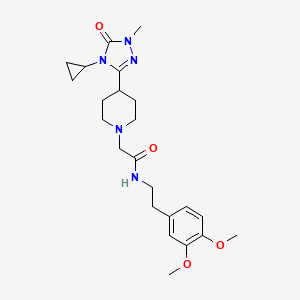
![N-{[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]methylidene}hydroxylamine](/img/structure/B2921286.png)

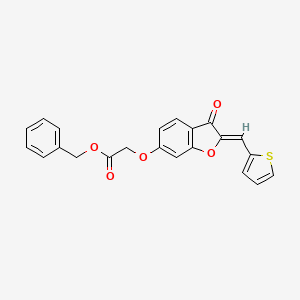
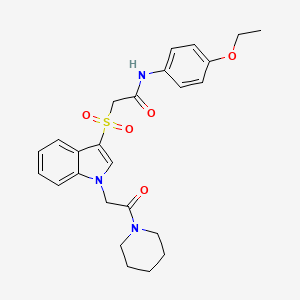
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B2921292.png)